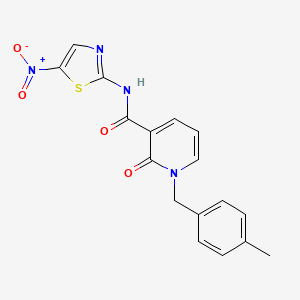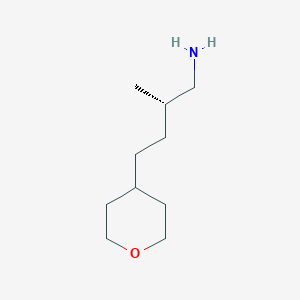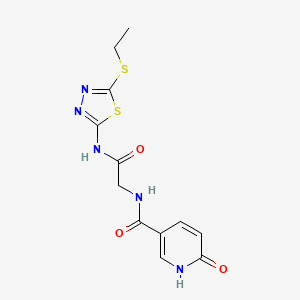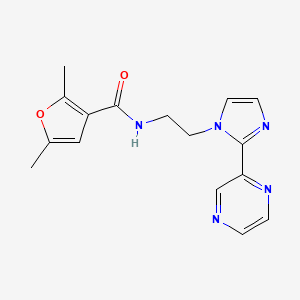
N'-(2,3-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2,3-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C22H20FN3O5 and its molecular weight is 425.416. The purity is usually 95%.
BenchChem offers high-quality N'-(2,3-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2,3-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Protective Groups in Organic Chemistry Fluorobenzoyl groups, related to the structural components of N'-(2,3-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, have been investigated as protective groups in the synthesis of glycopeptides. These groups have shown to suppress beta-elimination of O-linked carbohydrates, offering advantages in glycosidic bond formation and ease of removal, enhancing the efficiency of glycopeptide synthesis (Sjölin & Kihlberg, 2001).
Antimicrobial and Antioxidant Activities Research into benzylated derivatives of pyrrolidin-2-one and imidazolidin-2-one, which bear structural resemblance to the compound , has shown promising anti-Alzheimer's activity, highlighting the potential of such structures in pharmacological applications. These derivatives, when evaluated in in-vivo and in-vitro studies, displayed significant anti-Alzheimer's profiles, indicating their potential utility in treating neurodegenerative diseases (Gupta et al., 2020).
Spectroscopic and Docking Studies Synthetic efforts on compounds structurally related to N'-(2,3-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide have led to insights into their molecular structure, docking, and spectroscopic properties. For example, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) underwent comprehensive spectroscopic characterization and theoretical analysis, suggesting low reactivity and potential anti-diabetic properties based on molecular docking studies (Karrouchi et al., 2021).
Fluoride Sensing Applications Acylhydrazone derivatives, similar in function to the fluorobenzyl components of the compound, have been synthesized and characterized for their response towards fluoride ions. These findings indicate the potential of such structures in developing sensors for environmental and analytical applications (Jose et al., 2018).
Antimicrobial and Antifungal Agents Studies on carbohydrazone derivatives have demonstrated antimicrobial and antifungal activities, suggesting the utility of these compounds in developing new therapeutics. Specifically, derivatives like N'-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide have been prepared and tested for their biological activities, showcasing the broad potential of such molecular frameworks in addressing microbial resistance (Feng et al., 2014).
properties
IUPAC Name |
N'-(2,3-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c1-30-18-7-3-5-16(19(18)31-2)20(27)24-25-21(28)17-6-4-12-26(22(17)29)13-14-8-10-15(23)11-9-14/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRXMFIAQQPKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,3-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2895759.png)
![3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2895760.png)
![N-cyclohexyl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2895765.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylpropanamide](/img/structure/B2895766.png)




![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2895773.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2895776.png)


